molecular formula C24H25N3O2S2 B2580102 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide CAS No. 689263-09-0

2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide

Cat. No. B2580102
CAS RN: 689263-09-0
M. Wt: 451.6
InChI Key: FUPJCEKKBHYZPD-UHFFFAOYSA-N
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Description

2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C24H25N3O2S2 and its molecular weight is 451.6. The purity is usually 95%.
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Scientific Research Applications

Antitumor Applications

Research demonstrates that analogues of this compound exhibit significant inhibitory activity against human TS and DHFR, underscoring their potential as dual inhibitors for cancer therapy. Specifically, studies have shown that certain derivatives can achieve nanomolar GI50 values against tumor cells in culture, indicating their effectiveness in inhibiting tumor growth. The introduction of specific substitutions on the thieno[3,2-d]pyrimidine scaffold enhances both the potency and spectrum of tumor inhibition, suggesting that structural modifications can optimize antitumor activity (Gangjee et al., 2008); (Gangjee et al., 2009).

Anti-inflammatory and Antimicrobial Activities

Beyond its antitumor potential, derivatives of this chemical framework have been synthesized and evaluated for anti-inflammatory and antimicrobial activities. The incorporation of specific heterocyclic systems fused to a thiophene moiety, for instance, has yielded compounds with notable anti-inflammatory and analgesic properties, comparable to standard drugs. This indicates the compound's potential application in developing new therapeutic agents for inflammatory diseases (Abu‐Hashem et al., 2020).

Optical Properties and Material Science

In the realm of material science, derivatives of this compound have been explored for their optical properties, leading to the development of highly transparent polyimides. These materials exhibit excellent solubility, flexibility, and transparency, alongside notable mechanical and thermal properties, making them suitable for advanced optical applications. The study of polyimides derived from related chemical structures has provided insights into the relationship between molecular design and material properties, opening avenues for the creation of innovative materials (Wang et al., 2015).

Mechanism of Action

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with multiple targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways. The downstream effects of these pathway alterations would depend on the specific pathways involved.

Result of Action

Similar compounds have been found to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

properties

IUPAC Name

2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S2/c1-17-14-20-22(31-17)23(29)27(15-19-10-6-3-7-11-19)24(26-20)30-16-21(28)25-13-12-18-8-4-2-5-9-18/h2-11,17H,12-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPJCEKKBHYZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NCCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.